molecular formula C18H21NO B13761511 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol CAS No. 6325-49-1

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol

Cat. No.: B13761511
CAS No.: 6325-49-1
M. Wt: 267.4 g/mol
InChI Key: LETVAFJHBPTCKT-UHFFFAOYSA-N
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Description

Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- typically involves multi-step organic reactions. One common method might include:

    Alkylation: Introduction of the isopropyl group to the phenol ring.

    Amination: Formation of the amino group through a reaction with an appropriate amine.

    Condensation: Reaction with 4-methylbenzaldehyde to form the methylene bridge.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and the use of industrial solvents might be employed.

Chemical Reactions Analysis

Types of Reactions

Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Alteration of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Phenol,5-methyl-2-(1-methylethyl)-4-[[(4-methylphenyl)methylene]amino]- can be compared with other phenolic compounds, such as:

    Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

    4-Methylphenol (p-Cresol): A phenol with a methyl group at the para position.

    2-Isopropyl-5-methylphenol (Thymol): A phenol with isopropyl and methyl groups.

Properties

CAS No.

6325-49-1

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

5-methyl-4-[(4-methylphenyl)methylideneamino]-2-propan-2-ylphenol

InChI

InChI=1S/C18H21NO/c1-12(2)16-10-17(14(4)9-18(16)20)19-11-15-7-5-13(3)6-8-15/h5-12,20H,1-4H3

InChI Key

LETVAFJHBPTCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C

Origin of Product

United States

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